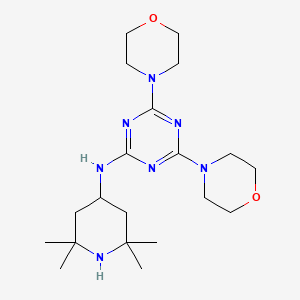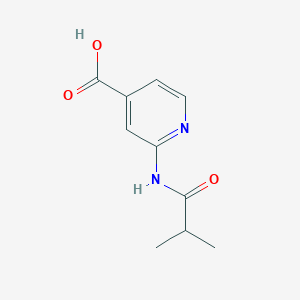![molecular formula C24H22FNO3 B2676751 4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2-fluorophenyl)benzamide CAS No. 941948-05-6](/img/structure/B2676751.png)
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2-fluorophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2-fluorophenyl)benzamide” is a chemical compound. It contains a benzofuran moiety, which is a heterocyclic compound . The compound also contains a benzamide moiety.
Synthesis Analysis
The synthesis of benzofuran derivatives has been a subject of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of “4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2-fluorophenyl)benzamide” includes a benzofuran ring and a benzamide moiety . The molecular formula is C24H22FNO3.Chemical Reactions Analysis
The chemical reactions involving benzofuran derivatives have been studied extensively . For instance, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis .科学的研究の応用
Orexin Receptor Antagonism and Compulsive Eating
Research has demonstrated the role of orexin receptors in modulating feeding, arousal, stress, and drug abuse. Compounds like SB-649868, which acts as an orexin 1 and 2 receptor antagonist, have been evaluated for their effects on binge eating in models. This compound selectively reduced binge eating for highly palatable food without affecting standard food pellet intake in female rats, suggesting a major role of OX1R mechanisms in binge eating. This positions SB-649868 as a potential pharmacological treatment for eating disorders with a compulsive component, highlighting the importance of orexin receptor mechanisms in feeding behavior and its regulation (Piccoli et al., 2012).
Metabolism and Disposition in Humans
Another aspect of research focuses on the disposition and metabolism of compounds like SB-649868 in humans. An open-label study design revealed that elimination of drug-related material occurs principally via the feces, with urinary excretion accounting for a smaller percentage of total radioactivity. This study provides valuable insights into the pharmacokinetics of such compounds, which is crucial for their development as therapeutic agents. The extensive metabolism and the identification of principal circulating components in plasma highlight the body's processing of these compounds, which is essential knowledge for their potential therapeutic use (Renzulli et al., 2011).
Synthesis and Material Applications
Further studies have explored the synthesis and properties of materials derived from similar benzofuran compounds, demonstrating their application in creating novel polymers and materials. For example, research on the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units from compounds related to benzofuran has shown that these materials are noncrystalline, readily soluble in various solvents, and capable of forming transparent, flexible, and tough films. Such materials exhibit useful levels of thermal stability, indicating their potential in various industrial and technological applications (Hsiao et al., 2000).
Fluorescent Molecular Thermometers
Compounds based on benzofuran structures have also been utilized in the development of fluorescent molecular thermometers, which undergo phase transitions in response to temperature changes. This innovative application demonstrates the versatility of benzofuran derivatives in creating sensitive and reversible tools for temperature measurement, highlighting the potential of these compounds in scientific research and technological advancements (Uchiyama et al., 2003).
将来の方向性
特性
IUPAC Name |
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNO3/c1-24(2)14-18-6-5-9-21(22(18)29-24)28-15-16-10-12-17(13-11-16)23(27)26-20-8-4-3-7-19(20)25/h3-13H,14-15H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKZNNBNIWSYGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2-fluorophenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-((4-methoxyphenyl)amino)-9-methyl-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2676668.png)
![2-[(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(propan-2-yl)acetamide](/img/structure/B2676669.png)
![Methyl 3-[(cyclohexylcarbonyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2676671.png)


![Ethyl 2-[3-[(4-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate](/img/structure/B2676677.png)
![N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]propanamide](/img/structure/B2676681.png)

![2-fluoro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2676683.png)




![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2676690.png)